molecular formula C19H19ClN4O2S B2666000 Chembl4554495 CAS No. 1359322-03-4

Chembl4554495

Cat. No. B2666000
M. Wt: 402.9
InChI Key: WSGDERAREBGNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chembl4554495 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of small molecule inhibitors that target specific proteins involved in various diseases. In

Scientific Research Applications

Database for Drug Discovery

ChEMBL is an open data database that plays a crucial role in drug discovery by providing binding, functional, and ADMET information for a vast number of drug-like bioactive compounds. It standardizes and curates data from primary literature to support chemical biology and drug discovery research problems. The database includes over 5.4 million bioactivity measurements for more than 1 million compounds and 5200 protein targets, accessible through web-based interfaces, data downloads, and web services (Gaulton et al., 2011).

Evolution and Enhancements

Since its inception, ChEMBL has expanded by extracting data from medicinal chemistry literature and integrating new sources of bioactivity data, including neglected disease screening, crop protection data, drug metabolism, disposition data, and bioactivity data from patents. Improvements such as the annotation of assays and targets using ontologies, addition of clinical candidates, and metabolic pathways for drugs have been incorporated to enhance its utility (Gaulton et al., 2016).

Streamlining Access to Data

The ChEMBL web services have been updated to improve programmatic access to the database, exposing more data and introducing new functionalities. This streamlines the construction of applications and data processing workflows relevant to drug discovery and chemical biology, fostering innovation and research efficiency (Davies et al., 2015).

Crop Protection Research

ChEMBL's utility extends beyond human health research into areas such as crop protection. By collating extensive bioactivity data of insecticidal, fungicidal, and herbicidal compounds and assays, ChEMBL broadens its applicability, supporting the identification of active chemical scaffolds and potential safety liabilities in crop protection research (Gaulton et al., 2015).

properties

IUPAC Name

11-[(2-chlorophenyl)methyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c1-12(2)7-9-22-17(25)16-15(8-10-27-16)24-18(22)21-23(19(24)26)11-13-5-3-4-6-14(13)20/h3-6,8,10,12H,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGDERAREBGNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorobenzyl)-4-isopentyl-2,4-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidine-1,5-dione

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